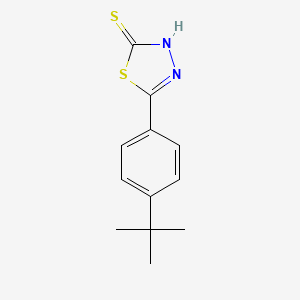

5-(4-(tert-Butyl)phenyl)-1,3,4-thiadiazole-2(3H)-thione

説明

BenchChem offers high-quality 5-(4-(tert-Butyl)phenyl)-1,3,4-thiadiazole-2(3H)-thione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-(tert-Butyl)phenyl)-1,3,4-thiadiazole-2(3H)-thione including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

5-(4-tert-butylphenyl)-3H-1,3,4-thiadiazole-2-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2S2/c1-12(2,3)9-6-4-8(5-7-9)10-13-14-11(15)16-10/h4-7H,1-3H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHZMAQUDYCDFIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=NNC(=S)S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comprehensive NMR Spectroscopy Guide: Structural Characterization and Tautomerism of 5-(4-(tert-Butyl)phenyl)-1,3,4-thiadiazole-2(3H)-thione

Executive Summary

The structural elucidation of heterocyclic compounds is a critical bottleneck in early-stage drug development. For derivatives like 5-(4-(tert-Butyl)phenyl)-1,3,4-thiadiazole-2(3H)-thione , the analytical challenge is compounded by dynamic thiol-thione tautomerism. As a Senior Application Scientist, I have designed this technical guide to move beyond mere data reporting. Here, we dissect the causality behind experimental NMR choices, establish a self-validating 1D and 2D NMR workflow, and provide authoritative grounding for the assignment of chemical shifts.

Tautomeric Dynamics: The Thiol vs. Thione Equilibrium

Before acquiring NMR data, one must understand the physical state of the molecule in solution. 1,3,4-thiadiazole-2-thiols exist in a dynamic equilibrium with their thione tautomers (1,3,4-thiadiazole-2(3H)-thiones)[1].

The Causality of Solvent Selection: In non-polar environments or the gas phase, the thiol form (-SH) can be observed. However, in polar aprotic solvents such as DMSO-d6, the equilibrium shifts almost exclusively to the thione form [2]. This shift is driven by two factors:

-

Dipole Stabilization: The highly polar C=S bond is thermodynamically stabilized by the high dielectric constant of DMSO.

-

Hydrogen Bonding: DMSO acts as a strong hydrogen-bond acceptor, locking the mobile proton onto the nitrogen atom (forming the -NH species) and severely restricting its chemical exchange rate. This allows the -NH proton to be observed as a distinct, highly deshielded signal rather than exchanging into the baseline.

Fig 1: Solvent-driven tautomeric equilibrium favoring the thione form in DMSO-d6.

Experimental Protocol: A Self-Validating System

To ensure absolute trustworthiness in spectral assignment, the acquisition protocol must be optimized for the unique relaxation properties of the thione scaffold.

Step-by-Step NMR Acquisition Methodology

-

Sample Preparation: Dissolve 20–25 mg of highly purified 5-(4-(tert-Butyl)phenyl)-1,3,4-thiadiazole-2(3H)-thione in 0.6 mL of anhydrous DMSO-d6. Crucial: Use ampouled DMSO-d6 to prevent water contamination, which accelerates proton exchange and broadens the critical -NH signal.

-

Internal Standardization: Add 0.05% v/v Tetramethylsilane (TMS) to serve as the 0.00 ppm reference anchor.

-

1H NMR Acquisition (400 MHz):

-

Pulse Angle: 30° (zg30 pulse program).

-

Relaxation Delay (d1): 2.0 seconds.

-

Scans: 16–32.

-

-

13C NMR Acquisition (100 MHz):

-

Pulse Angle: 30° (zgpg30 with WALTZ-16 decoupling).

-

Relaxation Delay (d1): 5.0 seconds. Causality: The molecule contains five distinct quaternary carbons (C=S, C=N, C-1', C-4', and the t-butyl central carbon). Lacking directly attached protons, these carbons rely on inefficient chemical shift anisotropy for relaxation. A standard 1-second delay will result in severe signal attenuation for these critical nodes[2].

-

Scans: 1024–2048 (depending on exact concentration).

-

Spectral Data Analysis & Mechanistic Insights

1H NMR Chemical Shifts

The proton spectrum provides immediate confirmation of the para-substituted phenyl ring and the thione tautomer.

Table 1: 1H NMR Data (DMSO-d6, 400 MHz)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | J (Hz) | Structural Assignment |

| NH | 14.50 | br s | 1H | - | Thiadiazole-2(3H)-thione NH |

| H-2', H-6' | 7.80 | d | 2H | 8.4 | Aromatic protons (ortho to thiadiazole) |

| H-3', H-5' | 7.55 | d | 2H | 8.4 | Aromatic protons (ortho to t-butyl) |

| t-Bu | 1.32 | s | 9H | - | -C(CH3)3 aliphatic protons |

Expert Insight: The extreme downfield shift of the NH proton (~14.50 ppm) is the definitive hallmark of the thione tautomer. It is heavily deshielded by the magnetic anisotropy of the adjacent C=S double bond and the electronegative nitrogen atoms, further exacerbated by strong hydrogen bonding with the sulfoxide oxygen of DMSO[1]. The AA'BB' spin system (two doublets at 7.80 and 7.55 ppm) perfectly validates the 1,4-disubstituted (para) geometry of the phenyl ring[3].

13C NMR Chemical Shifts

Carbon-13 analysis is required to definitively prove the heterocyclic core structure.

Table 2: 13C NMR Data (DMSO-d6, 100 MHz)

| Position | Chemical Shift (δ, ppm) | Type | Structural Assignment |

| C-2 | 188.5 | C=S | Thiadiazole thione carbon |

| C-5 | 161.2 | C=N | Thiadiazole imine carbon |

| C-4' | 154.5 | C-Ar | Aromatic carbon (attached to t-butyl) |

| C-2', C-6' | 127.5 | CH-Ar | Aromatic carbons (ortho to thiadiazole) |

| C-1' | 126.8 | C-Ar | Aromatic carbon (ipso to thiadiazole) |

| C-3', C-5' | 126.2 | CH-Ar | Aromatic carbons (ortho to t-butyl) |

| C-Quat | 34.8 | C | Quaternary carbon of t-butyl group |

| C-Me | 31.0 | CH3 | Methyl carbons of t-butyl group |

Expert Insight: The resonance at 188.5 ppm is the diagnostic signal for the C=S carbon[2]. If the molecule existed as the thiol (-SH) tautomer, this carbon would appear significantly further upfield (typically ~160-165 ppm). The C-4' carbon is pushed downfield to 154.5 ppm due to the inductive electron-donating effect of the bulky tert-butyl group.

Advanced 2D NMR Workflows for Unambiguous Assignment

To ensure the trustworthiness of the 1D assignments, a self-validating 2D NMR workflow must be executed. Relying solely on 1D chemical shift predictions can lead to catastrophic misassignments in complex heterocycles.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is the linchpin of this validation. By observing 2-bond and 3-bond 1H−13C couplings, we can map the molecule's skeleton without breaking bonds:

-

The 9H singlet at 1.32 ppm (t-Bu) will show a strong 3-bond correlation to the aromatic C-4' (154.5 ppm) and a 2-bond correlation to the C-Quat (34.8 ppm).

-

The aromatic protons at 7.80 ppm (H-2',6') will show a critical 3-bond correlation across the inter-ring C-C bond to the thiadiazole C-5 carbon (161.2 ppm), definitively linking the phenyl ring to the heterocyclic core.

Fig 2: Self-validating 1D and 2D NMR workflow for unambiguous structural elucidation.

References

-

Theoretical Considerations Regarding the Thione-thiol Tautomerism in 2-(5-mercapto-1,3,4-thiadiazol-2-ylthio)acetic Acid Semantic Scholar[Link]

-

Raman, infrared and NMR spectral analysis, normal coordinate analysis and theoretical calculations of 5-(methylthio)-1,3,4-thiadiazole-2(3H)-thione and its thiol tautomer PubMed / National Library of Medicine[Link]

-

Synthesis and Identification of [1,2,4]Thiadiazole Derivatives as a New Series of Potent and Orally Active Dual Agonists of Peroxisome Proliferator-Activated Receptors α and δ Journal of Medicinal Chemistry - ACS Publications[Link]

Sources

An In-depth Technical Guide on the Electronic Properties and DFT Calculations of tert-Butylphenyl Thiadiazole Thione

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry and materials science, valued for its diverse biological activities and unique electronic characteristics.[1][2][3][4] This guide provides a comprehensive exploration of the electronic properties of a specific derivative, tert-butylphenyl thiadiazole thione, through a synergistic approach of experimental characterization and theoretical Density Functional Theory (DFT) calculations. We will delve into the rationale behind the synthesis, the intricacies of spectroscopic analysis, and the power of computational chemistry to predict and elucidate the molecule's behavior. This document is designed to be a practical resource, offering not only data but also the underlying scientific reasoning to empower researchers in their own investigations of novel thiadiazole compounds.

Introduction: The Significance of the 1,3,4-Thiadiazole Core

The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms.[1] This structural motif is a bioisostere of pyrimidine, a key component of nucleic acids, which contributes to its ability to interact with biological targets and interfere with processes like DNA replication.[2] The mesoionic nature of the 1,3,4-thiadiazole ring, characterized by discrete regions of positive and negative charges, enhances its polarity and ability to cross cellular membranes, often leading to good oral absorption and bioavailability.[2][5]

Derivatives of 1,3,4-thiadiazole exhibit a remarkable spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and anticonvulsant properties.[1][3][4] The "thione" functional group (C=S) in the target molecule, tert-butylphenyl thiadiazole thione, is of particular interest as it can exist in tautomeric equilibrium with a "thiol" form (-SH), a phenomenon that can significantly influence its chemical reactivity and biological interactions.[5] The incorporation of a bulky tert-butylphenyl group is intended to modulate the molecule's solubility, lipophilicity, and steric interactions with potential biological targets.

This guide will focus on elucidating the electronic landscape of tert-butylphenyl thiadiazole thione, a critical step in understanding its potential applications. We will explore how experimental techniques and computational modeling can be used in concert to build a robust understanding of its structure-property relationships.

Synthesis and Structural Elucidation

The synthesis of 2-(4-(tert-butyl)phenyl)-1,3,4-thiadiazole-5(4H)-thione typically follows a well-established synthetic pathway for 1,3,4-thiadiazole-2-thiones. The general approach involves the cyclization of a dithiocarbazate derivative, which is itself formed from a hydrazide or a related precursor.

Synthetic Workflow

The synthesis can be conceptualized as a multi-step process, beginning with commercially available starting materials.

Caption: Synthetic workflow for tert-butylphenyl thiadiazole thione.

Detailed Experimental Protocol

This protocol is a representative procedure based on common methods for synthesizing 1,3,4-thiadiazole-2-thiones.[6]

Step 1: Synthesis of 4-tert-butylbenzohydrazide

-

To a solution of 4-tert-butylbenzoyl chloride in a suitable aprotic solvent (e.g., dichloromethane), slowly add an excess of hydrazine hydrate at 0°C with constant stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude hydrazide.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 4-tert-butylbenzohydrazide.

Step 2: Synthesis of Potassium 2-(4-tert-butylbenzoyl)hydrazine-1-carbodithioate

-

Dissolve 4-tert-butylbenzohydrazide in a cold solution of potassium hydroxide in absolute ethanol.

-

To this solution, add carbon disulfide dropwise while maintaining the temperature at 0-5°C.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

The resulting precipitate, the potassium dithiocarbazate salt, is filtered, washed with cold diethyl ether, and dried under vacuum.

Step 3: Synthesis of 5-(4-(tert-butyl)phenyl)-1,3,4-thiadiazole-2(3H)-thione

-

Suspend the potassium dithiocarbazate salt in water.

-

Slowly add a mineral acid (e.g., concentrated sulfuric acid or hydrochloric acid) with cooling to catalyze the cyclization.[4][7]

-

Heat the mixture under reflux for 2-3 hours.

-

Cool the reaction mixture and collect the precipitated solid by filtration.

-

Wash the solid with water until the washings are neutral.

-

Recrystallize the crude product from ethanol to afford the pure tert-butylphenyl thiadiazole thione.

Structural Characterization

The synthesized compound's structure is confirmed using a suite of spectroscopic techniques.

| Technique | Expected Observations | Rationale |

| FT-IR (cm⁻¹) | ~3100-3200 (N-H stretch), ~1600 (C=N stretch), ~1300-1350 (C=S stretch), ~800-850 (para-disubstituted benzene) | Confirms the presence of key functional groups. The N-H stretch is indicative of the thione tautomer. |

| ¹H NMR (ppm) | ~13-14 (br s, 1H, N-H), ~7.5-8.0 (m, 4H, aromatic protons), ~1.3 (s, 9H, tert-butyl protons) | Provides information on the proton environment. The downfield shift of the N-H proton is characteristic of thiones and is due to hydrogen bonding and the deshielding effect of the thiadiazole ring. |

| ¹³C NMR (ppm) | ~180-190 (C=S), ~160-170 (C=N), ~150-155 (aromatic C-N), ~125-130 (aromatic C-H), ~35 (quaternary C of tert-butyl), ~31 (CH₃ of tert-butyl) | Confirms the carbon framework of the molecule. The chemical shift of the C=S carbon is a key indicator of the thione form. |

| Mass Spec. | Molecular ion peak corresponding to the calculated molecular weight. | Confirms the molecular weight of the synthesized compound. |

Theoretical Investigation: Density Functional Theory (DFT) Calculations

DFT has become an invaluable tool in computational chemistry for predicting the electronic structure and properties of molecules with a good balance of accuracy and computational cost.[8][9] For thiadiazole derivatives, DFT calculations provide deep insights into their reactivity, stability, and spectroscopic properties.[10][11][12][13]

Computational Methodology

A robust computational protocol is essential for obtaining reliable results.

Caption: A typical workflow for DFT calculations.

Step-by-Step Protocol:

-

Structure Input: The initial 3D structure of tert-butylphenyl thiadiazole thione is drawn using molecular modeling software.

-

Geometry Optimization: The geometry of the molecule is optimized to find the lowest energy conformation. A commonly used and effective method for organic molecules is the B3LYP hybrid functional with a Pople-style basis set such as 6-311++G(d,p).[11][12][13] The "++" indicates the inclusion of diffuse functions, which are important for accurately describing lone pairs and anions, while "(d,p)" adds polarization functions to allow for more flexibility in the orbital shapes.

-

Frequency Calculation: A frequency calculation is performed on the optimized geometry at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.[9]

-

Electronic Property Calculation: Single-point energy calculations are performed on the optimized geometry to determine various electronic properties. This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the generation of the Molecular Electrostatic Potential (MEP) map.

-

Data Analysis: The output files are analyzed to extract the desired data, and molecular orbitals and MEP maps are visualized using appropriate software.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The HOMO and LUMO are key orbitals involved in chemical reactions and electronic transitions.[14] The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial parameter that provides insights into the molecule's chemical reactivity and stability.[15] A large energy gap suggests high stability and low reactivity, while a small gap indicates a more reactive molecule.

For tert-butylphenyl thiadiazole thione, the HOMO is expected to be localized primarily on the electron-rich thiadiazole ring and the sulfur atoms, while the LUMO is likely distributed over the entire aromatic system, including the phenyl ring.[12]

| Parameter | Formula | Significance |

| HOMO-LUMO Gap (ΔE) | E_LUMO - E_HOMO | Chemical reactivity and stability |

| Ionization Potential (I) | -E_HOMO | Energy required to remove an electron |

| Electron Affinity (A) | -E_LUMO | Energy released upon gaining an electron |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution |

| Chemical Softness (S) | 1 / η | Measure of reactivity |

| Electronegativity (χ) | (I + A) / 2 | Ability to attract electrons |

| Electrophilicity Index (ω) | χ² / (2η) | Measure of electrophilic character |

These quantum chemical descriptors, derived from the HOMO and LUMO energies, provide a quantitative measure of the molecule's electronic properties and reactivity.[11][15][16]

Molecular Electrostatic Potential (MEP) Map

The MEP map is a visualization of the electrostatic potential on the electron density surface of a molecule. It is a powerful tool for identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule.

-

Red regions: Indicate areas of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. In tert-butylphenyl thiadiazole thione, these are expected to be around the nitrogen atoms and the thione sulfur.

-

Blue regions: Indicate areas of low electron density and positive electrostatic potential, which are susceptible to nucleophilic attack. These are typically found around the acidic N-H proton.

-

Green regions: Represent areas of neutral potential.

The MEP map provides a visual guide to the molecule's reactivity and intermolecular interactions.

Experimental Electronic Characterization

To validate the theoretical predictions and gain a deeper understanding of the molecule's electronic behavior, experimental techniques such as UV-Vis spectroscopy and cyclic voltammetry are employed.

UV-Vis Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule.[17] For thiadiazole derivatives, the absorption bands typically arise from π→π* and n→π* transitions.[17]

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of tert-butylphenyl thiadiazole thione in a UV-grade solvent (e.g., ethanol or acetonitrile). The concentration should be adjusted to obtain an absorbance between 0.1 and 1.0.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Record the absorption spectrum over a range of approximately 200-800 nm, using the pure solvent as a reference.

-

Data Analysis: Identify the wavelength of maximum absorption (λ_max).

The experimental λ_max can be correlated with the HOMO-LUMO energy gap calculated by DFT. Time-Dependent DFT (TD-DFT) calculations can be used to simulate the electronic absorption spectrum and provide a more direct comparison with the experimental data.[18][19]

Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to determine the oxidation and reduction potentials of a molecule. These potentials are directly related to the HOMO and LUMO energy levels, respectively.

Experimental Protocol:

-

Sample Preparation: Dissolve the tert-butylphenyl thiadiazole thione in an appropriate solvent containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate in acetonitrile).

-

Instrumentation: Use a potentiostat with a three-electrode setup (working, reference, and counter electrodes).

-

Data Acquisition: Scan the potential between a defined range and record the resulting current.

-

Data Analysis: Determine the onset oxidation potential (E_ox) and onset reduction potential (E_red) from the voltammogram.

The HOMO and LUMO energies can be estimated from the electrochemical data using the following empirical equations:

-

E_HOMO (eV) = - (E_ox + 4.4)

-

E_LUMO (eV) = - (E_red + 4.4)

(Note: The value of 4.4 eV is an approximate value for the energy level of the ferrocene/ferrocenium (Fc/Fc⁺) redox couple relative to the vacuum level, and a more accurate determination would involve using an internal standard.)

Bridging Theory and Experiment: A Synergistic Approach

The true power of this dual-pronged approach lies in the correlation of theoretical and experimental data.

Caption: The synergistic relationship between DFT and experimental methods.

By comparing the HOMO-LUMO gap calculated from DFT with the values derived from UV-Vis spectroscopy and cyclic voltammetry, we can assess the accuracy of our computational model. Discrepancies can often be rationalized by considering solvent effects, which can be incorporated into DFT calculations using models like the Polarizable Continuum Model (PCM).[8] A strong correlation between the theoretical and experimental data provides a high degree of confidence in our understanding of the electronic structure of tert-butylphenyl thiadiazole thione.

Conclusion and Future Directions

This guide has outlined a comprehensive strategy for investigating the electronic properties of tert-butylphenyl thiadiazole thione, integrating synthetic chemistry, spectroscopic characterization, and computational modeling. The presented protocols and theoretical frameworks provide a solid foundation for researchers to explore this and other novel thiadiazole derivatives.

The elucidated electronic properties are fundamental to understanding the molecule's potential in various applications. For drug development professionals, this information can guide the design of more potent and selective inhibitors by providing insights into potential binding interactions. For materials scientists, a thorough understanding of the HOMO-LUMO levels is crucial for designing new organic electronic materials.

Future work could involve expanding this study to a library of related derivatives to establish quantitative structure-activity relationships (QSAR). Additionally, more advanced computational methods could be employed to study excited-state properties and reaction mechanisms in greater detail. The synergy between robust experimental work and insightful computational analysis will undoubtedly continue to drive innovation in the fascinating field of thiadiazole chemistry.

References

-

Computational study of quinoline-based thiadiazole compounds as potential antileishmanial inhibitors - New Journal of Chemistry (RSC Publishing). Available at: [Link]

-

Computational study of quinoline-based thiadiazole compounds as potential antileishmanial inhibitors - RSC Publishing. Available at: [Link]

-

A COMPUTATIONAL STUDY OF SUBSTITUENT EFFECT 1, 3, 4-THIADIAZOLE ON CORROSION INHIBITION - CyberLeninka. Available at: [Link]

-

Thiadiazole-2-Thiol-5-Thione and 2,5-Dimercapto-1,3,4-Thiadiazol Tautomerism, Conformational Stability, Vibrational Assignments, Inhibitor Efficiency and Quantum Chemical Calculations - ResearchGate. Available at: [Link]

-

Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Publishing. Available at: [Link]

-

174 Thiadiazoles and Their Properties - ISRES. Available at: [Link]

-

Density functional theory calculations of dynamic first hyperpolarizabilities for organic molecules in organic solvent: Comparison to experiment | The Journal of Chemical Physics | AIP Publishing. Available at: [Link]

-

Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Potent Antifungal Agents. Available at: [Link]

-

Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - Semantic Scholar. Available at: [Link]

-

DFT Study on the Electronic Properties, Spectroscopic Profile, and Biological Activity of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole with Anticancer Properties | ACS Omega - ACS Publications. Available at: [Link]

-

Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC. Available at: [Link]

-

Density functional theory - PMC - NIH. Available at: [Link]

-

Design, synthesis and antimicrobial activities of novel 1,3,5-thiadiazine-2-thione derivatives containing a 1,3,4-thiadiazole group - PMC. Available at: [Link]

-

Antiureolytic activity of new water-soluble thiadiazole derivatives: Spectroscopic, DFT, and molecular docking studies. Available at: [Link]

-

Molecular Dynamics and Density Functional Theory Calculations to Analyze Electronic Properties of Organic Semiconductors with Different Alkyl Chains - J-Stage. Available at: [Link]

-

SYNTHESIS AND EVALUATION OF THIADIAZOLE DERIVATIVES. Available at: [Link]

-

Applications of Density Functional Theory to Theoretical Organic Chemistry - CORE. Available at: [Link]

-

Applications of the Conceptual Density Functional Theory Indices to Organic Chemistry Reactivity - MDPI. Available at: [Link]

-

DFT Based Simulations Study for Comparative Prediction of Reactivity and Stability of Thiadiazoles | Al-Nahrain Journal of Science. Available at: [Link]

-

Voltammetric Studies on Some Thiadiazoles and Their Derivatives - Korean Electrochemical Society. Available at: [Link]

-

Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their. Available at: [Link]

-

Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents. Available at: [Link]

-

synthesis, electronic and spectral properties of new 1,3,4-thiadiazole compounds and the spectral analysis of their conformers using density functional theory - SciELO. Available at: [Link]

-

New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations - DergiPark. Available at: [Link]

-

METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW - Connect Journals. Available at: [Link]

-

Green Efficient Synthesis of[11][20][21]Thiadiazole-Tethered Alkoxyaryl Hydrazones: Evaluation of Antitumor Activities and Molecular Docking Studies | ACS Omega. Available at: [Link]

-

Design, Synthesis, Antibacterial, and Antifungal Evaluation of Phenylthiazole Derivatives Containing a 1,3,4-Thiadiazole Thione Moiety - MDPI. Available at: [Link]

-

SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW 1,3,4- THIADIAZOLE DERIVATIVES FOR THEIR ANTIMICROBIAL ACTIVITIES. Available at: [Link]

-

Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - ResearchGate. Available at: [Link]

-

Experimental and predicted activities of 21 thiadiazole-thiazolone analogues. - ResearchGate. Available at: [Link]

-

Physical Sciences » Makale » SYNTHESIS AND EXPERIMENTAL CHARACTERIZATION OF SOME NEW[10][20][21]TRIAZOLO[3,4-b][11][20][21]THIADIAZOLE DERIVATIVES - DergiPark. Available at: [Link]

-

Accurate Prediction of HOMO–LUMO Gap Using DFT Functional and Application to Next‐Generation Organic Telluro[n]Helicenes Materials - PMC. Available at: [Link]

-

-

Computational Chemistry Research Unit. Available at: [Link]

-

-

DFT CALCULATIONS ON MOLECULAR STRUCTURE, HOMO LUMO STUDY REACTIVITY DESCRIPTORS OF TRIAZINE DERIVATIVE. Available at: [Link]

-

DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) - Scirp.org. Available at: [Link]

Sources

- 1. isres.org [isres.org]

- 2. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chemmethod.com [chemmethod.com]

- 5. Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Potent Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. connectjournals.com [connectjournals.com]

- 7. ijpcbs.com [ijpcbs.com]

- 8. pubs.aip.org [pubs.aip.org]

- 9. Density functional theory - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Computational study of quinoline-based thiadiazole compounds as potential antileishmanial inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. cyberleninka.ru [cyberleninka.ru]

- 12. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. DFT Based Simulations Study for Comparative Prediction of Reactivity and Stability of Thiadiazoles | Al-Nahrain Journal of Science [anjs.edu.iq]

- 15. irjweb.com [irjweb.com]

- 16. mdpi.com [mdpi.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 20. Computational study of quinoline-based thiadiazole compounds as potential antileishmanial inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 21. researchgate.net [researchgate.net]

antimicrobial assay protocols using 5-(4-(tert-Butyl)phenyl)-1,3,4-thiadiazole-2(3H)-thione

Topic: Antimicrobial Susceptibility Testing of 5-(4-(tert-Butyl)phenyl)-1,3,4-thiadiazole-2(3H)-thione

Introduction: The Therapeutic Potential of the 1,3,4-Thiadiazole Scaffold

The 1,3,4-thiadiazole ring system is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its metabolic stability and broad spectrum of pharmacological activities.[1][2][3] This five-membered ring, containing sulfur and two nitrogen atoms, is a key pharmacophore in numerous compounds with demonstrated antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[4][5] The biological versatility of thiadiazole derivatives is attributed to the ring's strong aromaticity and its ability to act as a bioisostere for other heterocyclic systems, enhancing interactions with biological targets.[1][3]

Numerous studies have highlighted the potent antibacterial and antifungal efficacy of various substituted 1,3,4-thiadiazoles.[6][7][8] These compounds can disrupt essential microbial pathways, modulate enzyme function, and overcome existing resistance mechanisms, making them a focal point for the development of novel anti-infective agents.[7][9]

This document provides detailed, field-proven protocols for evaluating the antimicrobial activity of a specific derivative, 5-(4-(tert-Butyl)phenyl)-1,3,4-thiadiazole-2(3H)-thione (herein referred to as "Compound-TBT"). These methodologies are based on internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and are designed to yield reproducible and reliable data for research and drug development professionals.[10]

Core Principles of Antimicrobial Susceptibility Testing (AST)

The primary goal of AST is to determine the effectiveness of a compound against a specific microorganism. The two most fundamental and widely adopted methods for quantitative and qualitative assessment are the Broth Microdilution assay, which determines the Minimum Inhibitory Concentration (MIC), and the Agar Disk Diffusion assay.

-

Minimum Inhibitory Concentration (MIC): This is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[10][11] It is the gold standard for quantifying the potency of a compound.

-

Disk Diffusion (Kirby-Bauer Test): This method involves placing a paper disk impregnated with a specific concentration of the test compound onto an agar plate swabbed with a standardized bacterial lawn. The compound diffuses into the agar, creating a concentration gradient. If the organism is susceptible, a clear "zone of inhibition" will appear around the disk where growth is prevented.[12][13][14] The diameter of this zone is proportional to the susceptibility of the microorganism.[15]

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This protocol details the determination of MIC values for Compound-TBT against a panel of bacteria using the broth microdilution method in a 96-well microtiter plate format, conforming to CLSI guidelines.[10]

Principle

A standardized suspension of bacteria is added to wells of a microtiter plate containing serial twofold dilutions of Compound-TBT. Following incubation, the wells are visually inspected for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which no turbidity is observed.

Workflow for Broth Microdilution MIC Assay

Caption: Workflow for the broth microdilution MIC assay.

Materials

-

Compound-TBT

-

Dimethyl sulfoxide (DMSO, sterile, cell culture grade)

-

96-well, sterile, flat-bottom microtiter plates

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

-

Tryptic Soy Agar (TSA) or other suitable non-selective agar

-

0.5 McFarland turbidity standard

-

Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

-

Pipettes and sterile tips

-

Incubator (35 ± 2°C)

Step-by-Step Procedure

-

Stock Solution Preparation: Dissolve Compound-TBT in sterile DMSO to a high concentration (e.g., 1280 µg/mL). This stock should be at least 100x the final highest concentration to be tested to minimize the solvent effect.

-

Scientist's Note: DMSO is a common solvent for hydrophobic compounds. Its final concentration in the assay wells should not exceed 1% (v/v) as higher concentrations can inhibit bacterial growth.

-

-

Bacterial Inoculum Preparation: a. From a fresh (18-24 hour) culture on a TSA plate, select 3-5 isolated colonies. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard.[12] This standard corresponds to approximately 1.5 x 10⁸ CFU/mL. d. Within 15 minutes of standardization, dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well. A typical dilution is 1:150 from the 0.5 McFarland standard.[11]

-

Plate Preparation and Serial Dilution: a. Add 100 µL of sterile CAMHB to all wells of a 96-well plate. b. Add an additional 100 µL of the prepared Compound-TBT stock solution (diluted in CAMHB to twice the highest desired starting concentration) to the wells in Column 1. This results in a total volume of 200 µL in Column 1. c. Perform a twofold serial dilution by transferring 100 µL from Column 1 to Column 2. Mix well by pipetting up and down. d. Continue this process from Column 2 to Column 10. Discard 100 µL from Column 10. Wells in columns 1-10 now contain 100 µL of serially diluted compound.

-

Controls:

-

Growth Control (Column 11): Add 100 µL of CAMHB. This column will receive the bacterial inoculum but no compound.

-

Sterility Control (Column 12): This column contains only 100 µL of CAMHB and will not be inoculated. It serves to verify the sterility of the medium.

-

-

Inoculation: Add 100 µL of the final diluted bacterial inoculum (from step 2d) to wells in Columns 1 through 11. Do not add inoculum to Column 12. The final volume in each test well is now 200 µL.

-

Incubation: Cover the plate and incubate at 35 ± 2°C for 18-24 hours in ambient air.

Data Interpretation

-

After incubation, check the control wells. The Sterility Control (Col 12) should be clear (no growth). The Growth Control (Col 11) should be distinctly turbid.

-

Visually examine the test wells (Cols 1-10) for turbidity. A small, tight button of cells at the bottom of the well is considered growth.

-

The MIC is the lowest concentration of Compound-TBT at which there is no visible growth (i.e., the first clear well).

Example Data Presentation

| Microorganism | Compound-TBT MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) |

| S. aureus ATCC 29213 | 16 | 0.5 |

| E. coli ATCC 25922 | 32 | 0.015 |

| P. aeruginosa ATCC 27853 | >128 | 0.25 |

| E. faecalis ATCC 29212 | 8 | 1 |

Protocol 2: Agar Disk Diffusion Susceptibility Testing (Kirby-Bauer Method)

This protocol provides a qualitative assessment of the antimicrobial activity of Compound-TBT. It is excellent for screening and for compounds that may be difficult to work with in liquid media.

Principle

A filter paper disk containing a known amount of Compound-TBT is placed on an agar plate that has been uniformly inoculated with a test bacterium. The plate is incubated, allowing the compound to diffuse outward and the bacteria to grow. A zone of growth inhibition around the disk indicates susceptibility.[13][16]

Workflow for Agar Disk Diffusion Assay

Caption: Workflow for the agar disk diffusion (Kirby-Bauer) assay.

Materials

-

Compound-TBT

-

Sterile 6.5 mm paper disks

-

Mueller-Hinton Agar (MHA) plates (150 mm or 100 mm)

-

Bacterial strains and materials for inoculum preparation (as in Protocol 1)

-

Sterile cotton swabs

-

Forceps

-

Ruler or calipers

-

Incubator (35 ± 2°C)

Step-by-Step Procedure

-

Inoculum Preparation: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard as described in Protocol 1 (Step 2a-c).

-

Plate Inoculation: a. Within 15 minutes of standardization, dip a sterile cotton swab into the adjusted inoculum. b. Remove excess fluid by pressing the swab against the inside wall of the tube.[12] c. Streak the entire surface of the MHA plate evenly in three directions, rotating the plate approximately 60 degrees between each streaking to ensure a uniform lawn of growth.[14]

-

Disk Preparation and Application: a. Prepare disks by impregnating sterile paper disks with a defined amount of Compound-TBT (e.g., by applying 10 µL of a 3 mg/mL solution to achieve 30 µ g/disk ). Allow the solvent to fully evaporate in a sterile environment. b. Using sterile forceps, place the prepared Compound-TBT disk firmly onto the surface of the inoculated agar plate.[14] c. Also place control disks: a positive control (e.g., Ciprofloxacin 5 µg) and a negative control (a blank disk with solvent only). d. Ensure disks are spaced far enough apart (at least 24 mm from center to center) to prevent overlapping zones.[14]

-

Incubation: Invert the plates and place them in an incubator at 35 ± 2°C within 15 minutes of disk application.[13] Incubate for 18-24 hours.

Data Interpretation

-

After incubation, measure the diameter of the zone of complete growth inhibition (including the disk diameter) to the nearest millimeter (mm) using a ruler or calipers.

-

The zone is observed from the underside of the plate against a dark background.

-

The size of the inhibition zone correlates with the susceptibility of the organism to the compound.[12] While CLSI provides interpretive criteria (Susceptible, Intermediate, Resistant) for commercial antibiotics, for a novel compound like Compound-TBT, the zone diameter serves as a quantitative measure of activity for comparison against different strains or other compounds.

References

-

Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. (2025). MDPI. Available at: [Link]

-

Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold. (2021). Journal of Pharmacopuncture. Available at: [Link]

-

Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. (2025). PubMed. Available at: [Link]

-

Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009). American Society for Microbiology. Available at: [Link]

-

SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW 1,3,4- THIADIAZOLE DERIVATIVES FOR THEIR ANTIMICROBIAL ACTIVITIES. (2013). International Journal of Pharmaceutical and Chemical Sciences. Available at: [Link]

-

Sulfonamide-1,2,4-thiadiazole Derivatives as Antifungal and Antibacterial Agents: Synthesis, Biological Evaluation, Lipophilicity, and Conformational Studies. (2010). Chemical and Pharmaceutical Bulletin. Available at: [Link]

-

Sulfonamide-1,2,4-thiadiazole derivatives as antifungal and antibacterial agents: synthesis, biological evaluation, lipophilicity, and conformational studies. (2010). PubMed. Available at: [Link]

-

Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold. (2021). PubMed. Available at: [Link]

-

Synthesis and Antimicrobial Evaluation of Some 1,3,4-Thiadiazole Derivatives. (2012). ResearchGate. Available at: [Link]

-

Exploring The Antibacterial Efficacy Of Thiadiazole Derivatives: A Systematic Review. (2023). Kuey. Available at: [Link]

-

Determination of antimicrobial resistance by disk diffusion. (2022). FWD AMR-RefLabCap. Available at: [Link]

-

How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. (2024). Hardy Diagnostics. Available at: [Link]

-

Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold. (2021). ResearchGate. Available at: [Link]

-

METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. Food and Agriculture Organization of the United Nations. Available at: [Link]

-

DISKS FOR ANTIBIOTIC SUSCEPTIBILITY TESTING. (2020). Bio-Rad. Available at: [Link]

-

Broth microdilution for antibacterial testing as recommended by CLSI protocol. (2019). ResearchGate. Available at: [Link]

-

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. Available at: [Link]

-

M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute. Available at: [Link]

-

Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. (2006). American Society for Microbiology. Available at: [Link]

-

CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. (2008). Brazilian Journal of Microbiology. Available at: [Link]

-

Antimicrobial activity of 1, 3, 4-thiadiazole derivatives: a recent review. (2018). International journal of research in pharmaceutical sciences. Available at: [Link]

-

New 5-substituted-1,3,4-thiadiazole-2(3H)-thione Derivatives: Synthesis and Their In vitro Antimicrobial Properties. (2015). ResearchGate. Available at: [Link]

-

SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. (2017). Rasayan Journal of Chemistry. Available at: [Link]

-

1,3,4-Thiadiazole Derivatives as an Antimicrobial. (2021). Semantic Scholar. Available at: [Link]

-

2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. (2018). Dove Medical Press. Available at: [Link]

-

Synthesis and Antimicrobial Activity of Some Novel 1, 3,4- Thiadiazole derivatives. (2017). American Journal of PharmTech Research. Available at: [Link]

Sources

- 1. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Antimicrobial activity of 1, 3, 4-thiadiazole derivatives: a recent review | Journal of Applied Pharmaceutical Research [japtronline.com]

- 5. dovepress.com [dovepress.com]

- 6. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives [mdpi.com]

- 7. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. kuey.net [kuey.net]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 11. protocols.io [protocols.io]

- 12. asm.org [asm.org]

- 13. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 14. hardydiagnostics.com [hardydiagnostics.com]

- 15. commerce.bio-rad.com [commerce.bio-rad.com]

- 16. pdb.apec.org [pdb.apec.org]

Application Notes and Protocols for the Transition Metal Complexation with 5-(4-(tert-Butyl)phenyl)-1,3,4-thiadiazole-2(3H)-thione Ligands

For: Researchers, scientists, and drug development professionals

Abstract

This guide provides a comprehensive technical overview and detailed experimental protocols for the synthesis and transition metal complexation of 5-(4-(tert-Butyl)phenyl)-1,3,4-thiadiazole-2(3H)-thione. The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, and its metal complexes often exhibit significantly enhanced biological activities, including antimicrobial and anticancer properties.[1][2] This document is designed to equip researchers with the foundational knowledge and practical steps required to synthesize this versatile ligand, chelate it with transition metals, and characterize the resulting complexes, thereby enabling further investigation into their therapeutic potential.

Introduction: The Significance of Thiadiazole Metal Complexes

The 1,3,4-thiadiazole nucleus is a privileged scaffold in drug discovery, present in numerous compounds with a wide spectrum of pharmacological activities such as antimicrobial, anticancer, anti-inflammatory, and anticonvulsant effects.[1][2] The complexation of thiadiazole derivatives with transition metal ions like copper(II), cobalt(II), nickel(II), and zinc(II) can amplify this biological activity.[3][4] This enhancement is often attributed to mechanisms such as increased lipophilicity, which facilitates passage through cell membranes, and the metal ion's own intrinsic bioactivity, which can be synergistically combined with the ligand's properties.

The specific ligand, 5-(4-(tert-Butyl)phenyl)-1,3,4-thiadiazole-2(3H)-thione, offers a unique combination of a bulky, lipophilic tert-butyl group, which can enhance membrane permeability, and a thiadiazole-thione core rich in heteroatoms (N, S) that are excellent donor sites for metal coordination. Understanding the synthesis and coordination chemistry of this ligand is a critical step toward developing novel metallodrugs.

Synthesis of the Ligand: 5-(4-(tert-Butyl)phenyl)-1,3,4-thiadiazole-2(3H)-thione

The synthesis of 5-substituted-1,3,4-thiadiazole-2-thiones is typically achieved through the acid-catalyzed cyclization of potassium dithiocarbazates, which are formed from the reaction of an acid hydrazide with carbon disulfide.[1] This method is reliable and generally proceeds with good yields.

Rationale for Synthetic Pathway

The chosen two-step pathway is advantageous due to the commercial availability of the starting materials and the straightforward nature of the reactions.

-

Step 1: Formation of Potassium 3-(4-(tert-butyl)benzoyl)dithiocarbazate. This step creates the key intermediate. The reaction between 4-tert-butylbenzohydrazide and carbon disulfide in an alcoholic potassium hydroxide solution generates the potassium salt of the dithiocarbazic acid. The basic medium is crucial for deprotonating the hydrazide and facilitating the nucleophilic attack on CS₂.

-

Step 2: Acid-Catalyzed Cyclization. The addition of a strong acid, such as concentrated sulfuric acid, to the dithiocarbazate salt initiates an intramolecular cyclodehydration. This reaction forms the stable five-membered thiadiazole ring, yielding the desired thione product.

Experimental Workflow Diagram

Caption: Overall workflow for ligand synthesis, complexation, and characterization.

Detailed Protocol for Ligand Synthesis

Materials:

-

4-tert-Butylbenzohydrazide

-

Carbon disulfide (CS₂)

-

Potassium hydroxide (KOH)

-

Absolute Ethanol

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Distilled water

-

Standard laboratory glassware

Procedure:

-

Step 1: Synthesis of Potassium 3-(4-(tert-butyl)benzoyl)dithiocarbazate

-

In a 250 mL round-bottom flask, dissolve 4-tert-butylbenzohydrazide (e.g., 10 mmol) and potassium hydroxide (12 mmol) in absolute ethanol (80 mL) with gentle warming.

-

Cool the solution to below 10 °C in an ice bath.

-

To the cooled, stirred solution, add carbon disulfide (12 mmol) dropwise over 30 minutes. Ensure the temperature does not rise significantly.

-

After the addition is complete, continue stirring the mixture in the ice bath for 1 hour, followed by stirring at room temperature for 4-6 hours.

-

The resulting solid precipitate (the potassium salt) is collected by filtration, washed with a small amount of cold ethanol and then diethyl ether, and dried under vacuum.

-

-

Step 2: Cyclization to 5-(4-(tert-Butyl)phenyl)-1,3,4-thiadiazole-2(3H)-thione

-

To a flask containing the dried potassium salt from the previous step (e.g., 8 mmol), add concentrated sulfuric acid (20 mL) slowly and portion-wise in an ice bath with vigorous stirring.

-

Causality: The strong acid protonates the intermediate and catalyzes the intramolecular cyclization and dehydration to form the thiadiazole ring.[1]

-

After the addition, allow the mixture to stir at room temperature for 2-3 hours.

-

Carefully pour the reaction mixture onto crushed ice (approx. 200 g) with stirring.

-

The crude solid product will precipitate. Collect the solid by filtration and wash thoroughly with cold water until the washings are neutral to litmus paper.

-

Purify the crude product by recrystallization from ethanol to obtain the pure ligand.

-

Transition Metal Complexation: A Representative Protocol

The 1,3,4-thiadiazole-2(3H)-thione ligand exists in a tautomeric equilibrium between the thione and thiol forms. This allows it to coordinate with metal ions in several ways, most commonly as a bidentate ligand through the deprotonated exocyclic thiol sulfur and one of the adjacent ring nitrogen atoms.[5][6]

Principles of Coordination

The ligand typically acts as a monoanionic bidentate chelating agent. Upon deprotonation of the thiol group (N=C-SH), the resulting thiolate (S⁻) and the nitrogen atom at the N-4 position of the thiadiazole ring coordinate to the metal center, forming a stable chelate ring. The formation of metal-sulfur (M-S) and metal-nitrogen (M-N) bonds can be readily confirmed by spectroscopic methods.

Coordination Mode Diagram

Sources

- 1. connectjournals.com [connectjournals.com]

- 2. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. (PDF) Synthesis, Spectroscopic Investigation of Co(II),. Ni(II). and Cu(II) Complexes with 2-meracapto-5-(2,4-dinitrophenyl)-1,3,4-oxadiazole or 2-meracapto-5-((4-(dimethylamino)benzylidene)amino)-1,3,4-thiadiazole Ligands (2018) | Saleh A. Ahmed | 12 Citations [scispace.com]

- 6. tandfonline.com [tandfonline.com]

in vitro cytotoxicity testing methods for 5-(4-(tert-Butyl)phenyl)-1,3,4-thiadiazole-2(3H)-thione

An Application and Protocol Guide

In Vitro Cytotoxicity Profiling of 5-(4-(tert-Butyl)phenyl)-1,3,4-thiadiazole-2(3H)-thione

Introduction: The Therapeutic Potential and a Framework for Evaluation

The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities, including notable anticancer properties.[1][2] Derivatives of this heterocycle have been shown to interfere with critical cellular processes in cancer cells, such as DNA replication and various signaling pathways, making them a subject of intense research.[3][4] The compound 5-(4-(tert-Butyl)phenyl)-1,3,4-thiadiazole-2(3H)-thione belongs to this promising class. The tert-butylphenyl group adds significant lipophilicity, which may influence its cellular uptake and target engagement.

Before any therapeutic potential can be realized, a rigorous and multi-faceted evaluation of a compound's cytotoxic effects is paramount. This guide provides a comprehensive framework for researchers to assess the in vitro cytotoxicity of this specific thiadiazole derivative. We move beyond simple viability readouts to advocate for an integrated approach, combining assays that probe metabolic activity, membrane integrity, and the specific mechanisms of cell death, such as apoptosis. This strategy allows for a more complete understanding of the compound's cellular impact, distinguishing between cytostatic (growth-inhibiting) and cytotoxic (cell-killing) effects and elucidating the underlying pathways.[5][6]

This document provides detailed, validated protocols for a suite of key cytotoxicity assays, grounded in established principles and supported by authoritative references.

Pre-analytical Considerations: Compound and Cell Line Management

Successful and reproducible cytotoxicity testing begins with meticulous preparation of the test compound and the biological system.

Compound Handling and Solubilization

Due to its chemical structure, 5-(4-(tert-Butyl)phenyl)-1,3,4-thiadiazole-2(3H)-thione is expected to have low aqueous solubility.[7] Therefore, proper solubilization is critical.

-

Primary Solvent: High-purity, sterile-filtered Dimethyl Sulfoxide (DMSO) is the recommended solvent.

-

Stock Solution Preparation: Prepare a high-concentration primary stock solution (e.g., 10-50 mM) in DMSO. Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

-

Working Solutions: Prepare fresh serial dilutions from the stock solution in complete cell culture medium for each experiment. The final concentration of DMSO in the culture wells should be kept to a minimum, typically ≤0.5%, as DMSO itself can be cytotoxic at higher concentrations. A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.

Cell Line Selection and Culture

The choice of cell line can significantly impact experimental outcomes. It is advisable to test the compound on a panel of cell lines representing different cancer types. Several human cancer cell lines have been used to evaluate other 1,3,4-thiadiazole derivatives.[1][2][8]

Table 1: Recommended Cancer Cell Lines for Initial Screening

| Cell Line | Cancer Type | ATCC® No. | Growth Properties | Rationale for Selection |

| MCF-7 | Breast Adenocarcinoma | HTB-22™ | Adherent | Commonly used, represents hormone-responsive breast cancer.[4][8] |

| MDA-MB-231 | Breast Adenocarcinoma | HTB-26™ | Adherent | Represents triple-negative, more aggressive breast cancer.[2][9] |

| A549 | Lung Carcinoma | CCL-185™ | Adherent | Standard model for lung cancer studies.[1] |

| HCT-116 | Colorectal Carcinoma | CCL-247™ | Adherent | A well-characterized colon cancer model.[2][10] |

| HepG2 | Hepatocellular Carcinoma | HB-8065™ | Adherent | Common model for liver cancer and drug metabolism studies.[8][11] |

General Cell Culture Protocol: All cell lines should be cultured according to the supplier's (e.g., ATCC) recommendations.[12][13]

-

Medium: Use the complete growth medium recommended by the cell line provider, typically supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.[14]

-

Environment: Maintain cultures in a humidified incubator at 37°C with 5% CO₂.[15]

-

Subculturing: Passage cells when they reach 80-90% confluency to maintain exponential growth.

-

Cryopreservation: Freeze cells in a mixture of 80-90% complete growth medium and 10-20% DMSO for long-term storage in liquid nitrogen.[16]

Integrated Cytotoxicity Testing Workflow

A robust assessment involves multiple assays. This workflow provides a logical progression from general viability to mechanistic insights.

Caption: Integrated workflow for comprehensive cytotoxicity assessment.

Protocol 1: MTT Assay for Metabolic Viability

Principle

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[17] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[18] The amount of formazan produced is proportional to the number of metabolically active cells.[19]

Caption: Principle of the MTT cell viability assay.

Detailed Protocol

This protocol is adapted from established methods.[20][21]

-

Cell Seeding: Seed cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment:

-

Prepare 2X serial dilutions of the thiadiazole compound in complete medium.

-

Remove the old medium from the wells and add 100 µL of the compound dilutions.

-

Include "cells only" (untreated) and "vehicle control" (DMSO equivalent) wells.

-

Incubate for the desired exposure time (e.g., 24, 48, or 72 hours). The duration of exposure is a critical factor and may need optimization.[22]

-

-

MTT Addition:

-

Prepare a 5 mg/mL MTT stock solution in sterile PBS and filter-sterilize.

-

Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).[18]

-

Incubate for 3-4 hours at 37°C, protected from light.

-

-

Formazan Solubilization:

-

Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS in 0.01 M HCl solution) to each well.[21]

-

Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.

-

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Analysis

-

Calculate Percent Viability:

-

% Viability = [(Abs_Treated - Abs_Blank) / (Abs_VehicleControl - Abs_Blank)] * 100

-

-

Determine IC₅₀: Use non-linear regression analysis (e.g., log(inhibitor) vs. normalized response) in software like GraphPad Prism to calculate the half-maximal inhibitory concentration (IC₅₀).

Protocol 2: LDH Release Assay for Membrane Integrity

Principle

Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane, a hallmark of necrosis or late-stage apoptosis.[23] The LDH assay measures the activity of this released enzyme through a coupled enzymatic reaction that results in a colorimetric or fluorescent signal.[24]

Caption: Principle of the LDH release cytotoxicity assay.

Detailed Protocol

This protocol is based on commercially available kits.[23]

-

Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.

-

Setup of Controls (Crucial for Validation):

-

Untreated Control (Spontaneous LDH Release): Wells with untreated cells.

-

Vehicle Control: Wells with cells treated with the highest concentration of DMSO.

-

Maximum LDH Release Control: Add 10 µL of a Lysis Buffer (provided in kits) to untreated wells 45 minutes before the end of the incubation period.[23]

-

Medium Background Control: Wells with medium only.

-

-

Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new, optically clear 96-well plate.[24]

-

LDH Reaction:

-

Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

-

Add 50 µL of the reaction mixture to each well of the new plate containing the supernatants.

-

Incubate for 30 minutes at room temperature, protected from light.[23]

-

-

Stop Reaction & Data Acquisition:

-

Add 50 µL of Stop Solution (provided in kits) to each well.

-

Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[23]

-

Data Analysis

-

Correct Absorbance: Subtract the 680 nm background reading from the 490 nm reading for all wells.

-

Calculate Percent Cytotoxicity:

-

% Cytotoxicity = [(Abs_Treated - Abs_Spontaneous) / (Abs_Maximum - Abs_Spontaneous)] * 100

-

Protocol 3: Caspase-Glo® 3/7 Assay for Apoptosis Detection

Principle

A key event in the apoptotic cascade is the activation of effector caspases, such as caspase-3 and caspase-7.[25] The Caspase-Glo® 3/7 assay utilizes a proluminescent caspase-3/7 substrate containing the DEVD tetrapeptide sequence.[26] When cleaved by active caspase-3/7, a substrate for luciferase (aminoluciferin) is released, generating a luminescent signal that is proportional to caspase activity.[27]

Detailed Protocol

This is a simplified "add-mix-measure" protocol based on the Promega system.[26][28]

-

Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate suitable for luminescence. Follow steps 1 and 2 from the MTT protocol. A shorter incubation time (e.g., 6, 12, 24 hours) may be optimal for detecting peak caspase activity.[29]

-

Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Buffer and Substrate to room temperature. Reconstitute the substrate with the buffer to create the Caspase-Glo® 3/7 Reagent.

-

Assay Execution:

-

Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

-

Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.

-

Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.

-

Incubate at room temperature for 1 to 3 hours, protected from light.

-

-

Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis

-

Calculate Fold Change in Caspase Activity:

-

Fold Change = (Luminescence_Treated) / (Luminescence_VehicleControl)

-

-

Data Presentation: Plot the fold change in caspase activity against the compound concentration.

Data Integration and Interpretation

No single assay tells the whole story. Integrating the results provides a more nuanced understanding of the compound's bioactivity.

Table 2: Interpreting Combined Cytotoxicity Data

| MTT Result (Viability ↓) | LDH Result (Cytotoxicity ↑) | Caspase 3/7 Result (Activity ↑) | Likely Interpretation |

| Yes | No | No | Cytostatic Effect: The compound inhibits metabolic activity and proliferation without causing immediate cell death or membrane rupture. |

| Yes | Yes | No | Necrotic Cell Death: The compound causes direct damage to the cell membrane, leading to cell lysis. |

| Yes | Low/Delayed | Yes | Apoptotic Cell Death: The compound activates the caspase cascade, leading to programmed cell death. A later increase in LDH may indicate secondary necrosis.[5] |

| Yes | Yes | Yes | Mixed-Mode Cell Death: The compound induces both apoptosis and necrosis, which can be dose- or time-dependent. |

Conclusion

This guide provides a validated, multi-assay approach for the in vitro cytotoxic characterization of 5-(4-(tert-Butyl)phenyl)-1,3,4-thiadiazole-2(3H)-thione. By systematically evaluating metabolic activity, membrane integrity, and apoptosis induction, researchers can build a comprehensive profile of the compound's effects on cancer cells. This detailed understanding is a critical step in the drug discovery pipeline, enabling informed decisions about the future development of this and other promising 1,3,4-thiadiazole derivatives.

References

-

Reaction Biology. (n.d.). Cell Death Assays for Drug Discovery. Reaction Biology. Retrieved from [Link]

-

Creative Diagnostics. (2025). Efficiently Evaluate the Effect of Drugs on Cell Apoptosis. Creative Diagnostics. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. Retrieved from [Link]

-

Tzigkounis, V., et al. (2003). Apoptosis-based drug screening and detection of selective toxicity to cancer cells. Anticancer Research. Retrieved from [Link]

-

Brunelle, J. K., & Zhang, B. (2010). Apoptosis assays for quantifying the bioactivity of anticancer drug products. Drug Resistance Updates. Retrieved from [Link]

-

Bioo Scientific. (n.d.). Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual. Bioo Scientific. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013). MTT Assay Protocol. Assay Guidance Manual. Retrieved from [Link]

-

Promega Corporation. (2023). LDH-Glo™ Cytotoxicity Assay Technical Manual. Promega. Retrieved from [Link]

-

JoVE. (2023). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Journal of Visualized Experiments. Retrieved from [Link]

-

Tarasova, K. (2025). Caspase 3/7 Activity. protocols.io. Retrieved from [Link]

-

Boster Biological Technology. (2023). Caspase-3, 7 Activity Assay Kit. Boster Bio. Retrieved from [Link]

-

Dojindo Molecular Technologies. (n.d.). Cytotoxicity LDH Assay Kit-WST CK12 manual. Dojindo. Retrieved from [Link]

-

Molecules. (2022). New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. Semantic Scholar. Retrieved from [Link]

-

PMC. (n.d.). Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. National Center for Biotechnology Information. Retrieved from [Link]

-

Kumar, D., et al. (2023). Mechanism-based approaches of 1,3,4 thiadiazole scaffolds as potent enzyme inhibitors for cytotoxicity and antiviral activity. Medicine in Drug Discovery. Retrieved from [Link]

-

PMC. (n.d.). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. National Center for Biotechnology Information. Retrieved from [Link]

-

MDPI. (2025). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. MDPI. Retrieved from [Link]

-

PMC. (n.d.). Exposure time versus cytotoxicity for anticancer agents. National Center for Biotechnology Information. Retrieved from [Link]

-

MDPI. (2022). Cell Culture-Based Assessment of Toxicity and Therapeutics of Phytochemical Antioxidants. MDPI. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). Cytotoxicity Testing Using Cell Lines. Springer Nature. Retrieved from [Link]

-

PubMed. (n.d.). Cytotoxicity of new 5-phenyl-4,5-dihydro-1,3,4-thiadiazole analogues. National Center for Biotechnology Information. Retrieved from [Link]

-

Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. Retrieved from [Link]

-

Global Journals. (n.d.). Synthesis, Characterization and in Vitro Cytotoxic Evaluation of Some Novel Heterocyclic Compounds Bearing Indole Ring. Global Journals. Retrieved from [Link]

-

MDPI. (2020). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. MDPI. Retrieved from [Link]

-

Malaysian Journal of Medicine and Health Sciences. (2021). Review on the In Vitro Cytotoxicity Assessment in Accordance to the International Organization for Standardization (ISO). Retrieved from [Link]

-

DergiPark. (2023). In Vitro Cytotoxicity Test Methods: MTT and Neutral Red Uptake. DergiPark. Retrieved from [Link]

-

CleanControlling. (n.d.). In vitro cytotoxicity test of medical devices. CleanControlling. Retrieved from [Link]

-

PMC. (n.d.). Synthesis and Evaluation of the Cytotoxicity of a Series of 1,3,4-Thiadiazole Based Compounds as Anticancer Agents. National Center for Biotechnology Information. Retrieved from [Link]

-

MDPI. (2019). Synthesis and Cytotoxic Activity of New 1,3,4-Thiadiazole Thioglycosides and 1,2,3-Triazolyl-1,3,4-Thiadiazole N-glycosides. MDPI. Retrieved from [Link]

-

ResearchGate. (2025). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. ResearchGate. Retrieved from [Link]

-

Avantor. (n.d.). 5-(4-(tert-Butyl)phenyl)-1,3,4-thiadiazole-2(3H)-thione. Avantor. Retrieved from [Link]

Sources

- 1. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. reactionbiology.com [reactionbiology.com]

- 6. Apoptosis assays for quantifying the bioactivity of anticancer drug products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CAS 5585-19-3: 5-Phenyl-1,3,4-thiadiazole-2(3H)-thione [cymitquimica.com]

- 8. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents [mdpi.com]

- 9. noblelifesci.com [noblelifesci.com]

- 10. Synthesis and Cytotoxic Activity of New 1,3,4-Thiadiazole Thioglycosides and 1,2,3-Triazolyl-1,3,4-Thiadiazole N-glycosides [mdpi.com]

- 11. globaljournals.org [globaljournals.org]

- 12. atcc.org [atcc.org]

- 13. atcc.org [atcc.org]

- 14. atcc.org [atcc.org]

- 15. atcc.org [atcc.org]

- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 18. merckmillipore.com [merckmillipore.com]

- 19. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - DE [thermofisher.com]

- 22. Exposure time versus cytotoxicity for anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 23. documents.thermofisher.com [documents.thermofisher.com]

- 24. Cytotoxicity LDH Assay Kit-WST CK12 manual | DOJINDO [dojindo.com]

- 25. Apo-ONE® Homogeneous Caspase-3/7 Assay Protocol [worldwide.promega.com]

- 26. Caspase-Glo® 3/7 Assay Protocol [promega.kr]

- 27. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [worldwide.promega.com]

- 28. protocols.io [protocols.io]

- 29. アポトーシスアッセイ [promega.jp]

Application Note: Evaluating 5-(4-(tert-Butyl)phenyl)-1,3,4-thiadiazole-2(3H)-thione (tBP-TDT) for Vulcanization Acceleration

Target Audience: Materials Scientists, Polymer Chemists, and Industrial Rubber Compounders.

Executive Summary & Mechanistic Rationale

The transition away from toxic accelerators like Ethylene Thiourea (ETU) has accelerated the demand for safer, highly efficient crosslinking agents in the rubber industry. The compound 5-(4-(tert-Butyl)phenyl)-1,3,4-thiadiazole-2(3H)-thione (hereafter referred to as tBP-TDT ) represents an advanced class of [1]. It is specifically engineered for halogenated elastomers, such as Chlorinated Polyethylene (CPE) and Chloroprene Rubber (CR), where traditional sulfur vulcanization is ineffective due to the saturated or highly stable nature of the polymer backbones[2].

Causality of Molecular Design

The efficacy of tBP-TDT is rooted in two distinct structural features:

-

Thione-Thiol Tautomerism: Under thermal activation during the curing press cycle, the 1,3,4-thiadiazole-2-thione core undergoes tautomerization into its highly nucleophilic thiol form. This active state attacks the secondary or allylic carbon-chlorine bonds on the polymer backbone, displacing the chloride ion to form a robust, heat-resistant C-S-C crosslink network[3].

-

Lipophilic tert-Butylphenyl Group: Traditional thiadiazole accelerators (like bis-DMTD) are highly polar, often leading to poor dispersion and surface "blooming" in hydrophobic rubber matrices. The bulky, non-polar 4-(tert-butyl)phenyl substituent in tBP-TDT drastically improves solubility within the elastomer. Furthermore, the steric hindrance provided by the tert-butyl group delays the onset of premature crosslinking, thereby widening the processing safety window (scorch time)[4].

Because the nucleophilic substitution liberates hydrochloric acid (HCl), the formulation must include an acid scavenger (e.g., Magnesium Oxide) to neutralize the acid and prevent autocatalytic polymer degradation[5].

Fig 1. Nucleophilic crosslinking mechanism of tBP-TDT in halogenated elastomers.

Formulation Strategy

To isolate the acceleration kinetics of tBP-TDT, a standardized Chlorinated Polyethylene (CPE) masterbatch is utilized. The formulation relies on a non-peroxide curing system to specifically evaluate the thiadiazole-driven crosslinking[2].

Table 1: Standardized CPE Test Formulation

| Ingredient | Function | Loading (phr)* | Rationale for Inclusion |

| CPE (36% Chlorine) | Base Elastomer | 100.0 | Optimal chlorine content for balancing oil resistance and flexibility. |

| Carbon Black (N550) | Reinforcing Filler | 40.0 | Provides mechanical reinforcement and UV stability. |

| TOTM | Plasticizer | 25.0 | High molecular weight plasticizer; avoids volatilization at cure temps. |

| Magnesium Oxide | Acid Scavenger | 10.0 | Critical: Neutralizes HCl evolved during thiadiazole crosslinking. |

| Stearic Acid | Processing Aid | 1.0 | Acts as a mold release agent and filler dispersant. |

| tBP-TDT | Primary Accelerator | 2.5 | Target variable. Facilitates C-S-C network formation. |

*phr = parts per hundred rubber

Self-Validating Experimental Protocols

Fig 2. Standardized experimental workflow for compounding and evaluating tBP-TDT.

Protocol A: Two-Roll Mill Compounding

Objective: Achieve homogenous dispersion of the lipophilic tBP-TDT accelerator without triggering premature vulcanization.

-

Mill Preparation: Set the front roll to 60°C and the back roll to 50°C. Causality: The temperature differential ensures the rubber bands smoothly to the faster front roll, preventing bagging.

-

Mastication: Band the CPE elastomer (100 phr) on the front roll and masticate for 2 minutes to reduce polymer chain entanglement.

-

Filler & Scavenger Addition: Gradually add Carbon Black (40 phr), TOTM (25 phr), and MgO (10 phr). Sweep the pan continuously. Cut and fold the band 5 times to ensure macro-dispersion.

-